7-Tert-butyl-8-methoxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Tert-butyl-8-methoxyquinoline is a quinoline derivative known for its unique chemical structure and properties. Quinoline derivatives are significant in medicinal chemistry due to their broad range of biological activities, including anti-cancer, anti-malarial, anti-microbial, and anti-inflammatory properties . The tert-butyl and methoxy groups attached to the quinoline ring enhance its chemical stability and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-tert-butyl-8-methoxyquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of transition-metal catalyzed reactions, such as palladium-catalyzed cross-coupling reactions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) at elevated temperatures.
Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, often employs green chemistry principles. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are becoming more prevalent . These methods not only improve yield but also reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Tert-butyl-8-methoxyquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in quinoline chemistry, substitution reactions can introduce new substituents at specific positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is a typical setup.
Substitution: Halogenated quinoline derivatives can be used as starting materials, with nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
7-Tert-butyl-8-methoxyquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential as anti-malarial and anti-cancer agents.
Medicine: Quinoline derivatives, including this compound, are explored for their antimicrobial properties.
Wirkmechanismus
The mechanism of action of 7-tert-butyl-8-methoxyquinoline involves its interaction with specific molecular targets. In the case of its anti-malarial activity, it is believed to interfere with the heme detoxification pathway in Plasmodium species, leading to the accumulation of toxic heme and subsequent parasite death . The compound’s antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication .
Vergleich Mit ähnlichen Verbindungen
8-Methoxyquinoline: Lacks the tert-butyl group, resulting in different chemical and biological properties.
7-Tert-butylquinoline: Lacks the methoxy group, affecting its reactivity and applications.
6-Methoxyquinolin-8-amine: Another quinoline derivative with distinct biological activities.
Uniqueness: 7-Tert-butyl-8-methoxyquinoline stands out due to the combined presence of the tert-butyl and methoxy groups, which enhance its stability and biological activity. This makes it a valuable compound in medicinal chemistry and industrial applications .
Eigenschaften
CAS-Nummer |
792924-09-5 |
---|---|
Molekularformel |
C14H17NO |
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
7-tert-butyl-8-methoxyquinoline |
InChI |
InChI=1S/C14H17NO/c1-14(2,3)11-8-7-10-6-5-9-15-12(10)13(11)16-4/h5-9H,1-4H3 |
InChI-Schlüssel |
QENYWMXWCRECTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C2=C(C=CC=N2)C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.